5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-
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Overview
Description
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is a complex organic compound that features an isoxazolidine ring, a biphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The biphenyl and isoxazolidine moieties can interact with the active sites of enzymes, while the carbonitrile group can form hydrogen bonds or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-([1,1’-biphenyl]-4-yl)-2-(p-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(o-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-4-carbonitrile
Uniqueness
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group at the 5-position of the isoxazolidine ring also distinguishes it from other similar compounds, potentially leading to different interaction profiles with biological targets.
Properties
CAS No. |
629643-10-3 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-17-6-5-9-21(14-17)25-23(15-22(16-24)26-25)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,22-23H,15H2,1H3 |
InChI Key |
LVOLAOSGDZDMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(O2)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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